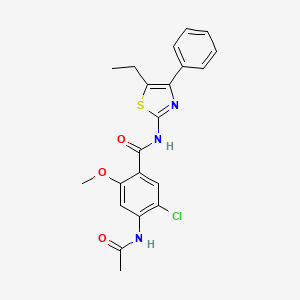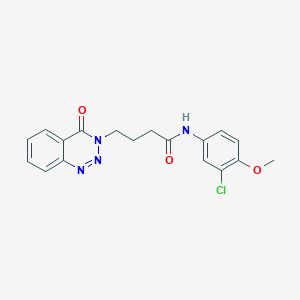![molecular formula C24H29N3O5 B11163481 N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11163481.png)
N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form 4-(4-methoxyphenyl)piperazine.
Attachment of the Butyl Chain: The next step involves the attachment of a 4-oxobutyl group to the piperazine intermediate. This can be achieved through a nucleophilic substitution reaction using a suitable alkylating agent.
Formation of the Benzodioxine Moiety: The final step involves the formation of the benzodioxine ring system. This can be achieved through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the 4-oxobutyl chain can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Mechanism of Action
The mechanism of action of N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross the blood-brain barrier, increasing its efficacy in neurological applications.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)piperazine: A simpler analogue with similar pharmacological properties.
N-(4-butyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: Lacks the piperazine ring but retains the benzodioxine moiety.
Uniqueness
N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the combination of its structural features, which confer specific pharmacological properties. The presence of both the piperazine ring and the benzodioxine moiety allows for a diverse range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H29N3O5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O5/c1-30-19-10-8-18(9-11-19)26-13-15-27(16-14-26)23(28)7-4-12-25-24(29)22-17-31-20-5-2-3-6-21(20)32-22/h2-3,5-6,8-11,22H,4,7,12-17H2,1H3,(H,25,29) |
InChI Key |
JQIXWQJMLVBQFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCNC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine](/img/structure/B11163399.png)

![2-(phenylsulfonyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11163414.png)

![Ethyl 2-{[(phenylsulfonyl)acetyl]amino}benzoate](/img/structure/B11163429.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11163437.png)
![1-(2,4-dimethoxyphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163449.png)
![1-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11163454.png)
![6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11163471.png)
![6-[(4-Nitrobenzyl)oxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole](/img/structure/B11163474.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11163483.png)
![(2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11163485.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B11163498.png)
